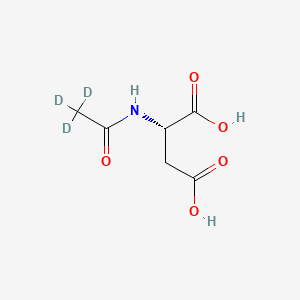
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is a synthetic steroid derivative. It is characterized by the presence of three bromine atoms at positions 5 and 6, a hydroxyl group at position 3β, and an acetate group at position 20. This compound is often used in scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate typically involves the bromination of a suitable steroid precursor, followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, such as chloroform or dichloromethane, at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3β can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in H2SO4) or PCC in dichloromethane.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Keto-5,6-dibromo-16-pregnen-20-one Acetate.
Reduction: 3β-Hydroxy-16-pregnen-20-one Acetate.
Substitution: 5,6-Difunctionalized derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting steroid hormone receptors.
Industry: Utilized in the production of high-value steroid derivatives for pharmaceutical and agrochemical applications.
Mechanism of Action
The mechanism of action of 5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The bromine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-3β-hydroxy-16-pregnen-20-one Acetate
- 5,6-Dichloro-3β-hydroxy-16-pregnen-20-one Acetate
- 3β-Hydroxy-16-pregnen-20-one Acetate
Uniqueness
5,6-Tribromo-3β-hydroxy-16-pregnen-20-one Acetate is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its dibromo and dichloro analogs, the tribromo derivative exhibits enhanced potency and selectivity in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
883880-57-7 |
|---|---|
Molecular Formula |
C23H31Br3O3 |
Molecular Weight |
595.21 |
IUPAC Name |
[(3S,8R,10R,13S)-17-acetyl-5,6,15-tribromo-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H31Br3O3/c1-12(27)17-10-18(24)20-15-9-19(25)23(26)11-14(29-13(2)28)5-8-22(23,4)16(15)6-7-21(17,20)3/h10,14-16,18-20H,5-9,11H2,1-4H3/t14-,15+,16?,18?,19?,20?,21+,22+,23?/m0/s1 |
InChI Key |
IFHSHNSZFYAKID-KNERDPDESA-N |
SMILES |
CC(=O)C1=CC(C2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


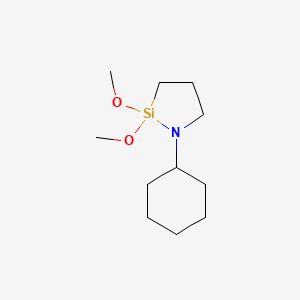
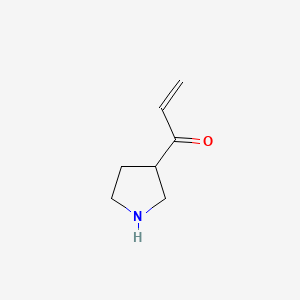
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
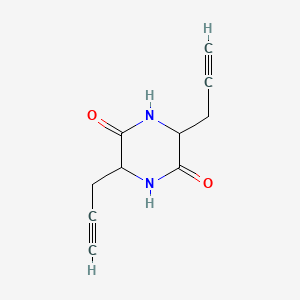
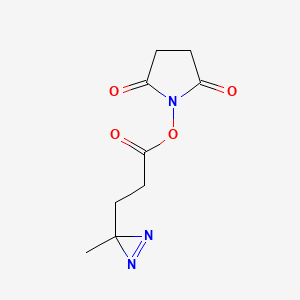
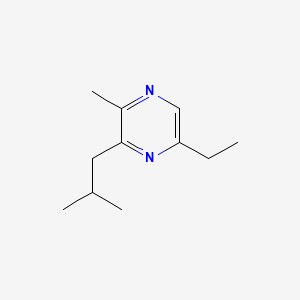
![1H-Imidazo[4,5-f]quinazolin-2-amine](/img/structure/B571377.png)
